(2S,4R)-2,4-Dichlorocyclohexan-1-one
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Overview
Description
(2S,4R)-2,4-Dichlorocyclohexan-1-one is a chiral compound with two stereogenic centers It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dichlorocyclohexan-1-one typically involves the chlorination of cyclohexanone. One common method is the reaction of cyclohexanone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (2S,4R) isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2,4-Dichlorocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,2-dione, while reduction can produce 2,4-dichlorocyclohexanol.
Scientific Research Applications
(2S,4R)-2,4-Dichlorocyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and stereoselective processes.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-2,4-Dichlorocyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to stereoselective transformations. The presence of chlorine atoms can influence the reactivity and binding affinity of the compound, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-2,4-Dichlorocyclohexan-1-one: This isomer has a different stereochemistry but similar chemical properties.
(2R,4R)-2,4-Dichlorocyclohexan-1-one: Another stereoisomer with distinct reactivity and biological activity.
Cyclohexanone: The parent compound without chlorine substitutions.
Uniqueness
(2S,4R)-2,4-Dichlorocyclohexan-1-one is unique due to its specific stereochemistry, which can lead to different reactivity and selectivity in chemical reactions compared to its isomers. This makes it valuable in applications requiring precise control over molecular interactions and transformations.
Properties
CAS No. |
59148-54-8 |
---|---|
Molecular Formula |
C6H8Cl2O |
Molecular Weight |
167.03 g/mol |
IUPAC Name |
(2S,4R)-2,4-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H8Cl2O/c7-4-1-2-6(9)5(8)3-4/h4-5H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
RYWOZNGENNUQOQ-UHNVWZDZSA-N |
Isomeric SMILES |
C1CC(=O)[C@H](C[C@@H]1Cl)Cl |
Canonical SMILES |
C1CC(=O)C(CC1Cl)Cl |
Origin of Product |
United States |
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